molecular formula C12H18BrN B1403813 N,N-Diethyl-2-bromo-5-methylbenzylamine CAS No. 1414870-82-8

N,N-Diethyl-2-bromo-5-methylbenzylamine

Cat. No. B1403813
CAS RN: 1414870-82-8
M. Wt: 256.18 g/mol
InChI Key: GZHJZMMMLDQTFB-UHFFFAOYSA-N
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Description

“N,N-Diethyl-2-bromo-5-methylbenzylamine” is a chemical compound with the CAS Number: 1414870-82-8 . Its IUPAC name is N-(2-bromo-5-methylbenzyl)-N-ethylethanamine . The molecular weight of this compound is 256.19 .


Molecular Structure Analysis

The InChI code for “N,N-Diethyl-2-bromo-5-methylbenzylamine” is 1S/C12H18BrN/c1-4-14(5-2)9-11-8-10(3)6-7-12(11)13/h6-8H,4-5,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N,N-Diethyl-2-bromo-5-methylbenzylamine” has a molecular weight of 256.182 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 282.4±25.0 °C at 760 mmHg . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be employed to modify the surface of nanoparticles, potentially altering their properties for use in medical imaging or drug delivery systems.

Each of these applications leverages the unique chemical structure of N,N-Diethyl-2-bromo-5-methylbenzylamine to explore new scientific frontiers. The compound’s versatility in chemical reactions makes it a valuable asset in various fields of research .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-[(2-bromo-5-methylphenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-8-10(3)6-7-12(11)13/h6-8H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHJZMMMLDQTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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